Pamapimod-d4

Description

BenchChem offers high-quality Pamapimod-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pamapimod-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

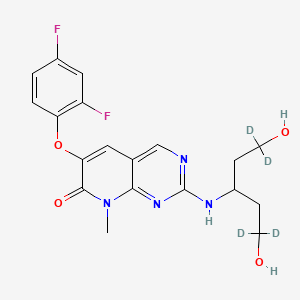

Structure

3D Structure

Properties

Molecular Formula |

C19H20F2N4O4 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

6-(2,4-difluorophenoxy)-8-methyl-2-[(1,1,5,5-tetradeuterio-1,5-dihydroxypentan-3-yl)amino]pyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24)/i6D2,7D2 |

InChI Key |

JYYLVUFNAHSSFE-KXGHAPEVSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(CC([2H])([2H])O)NC1=NC=C2C=C(C(=O)N(C2=N1)C)OC3=C(C=C(C=C3)F)F)O |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Pamapimod-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamapimod is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway plays a pivotal role in the cellular response to inflammatory cytokines and environmental stress, making it a key target in the development of treatments for autoimmune diseases.[3][4][5] Pamapimod has been investigated in clinical trials for conditions such as rheumatoid arthritis.[1][6][7]

Pamapimod-d4 is a deuterated form of Pamapimod. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development used to favorably alter the pharmacokinetic properties of a compound, such as improving its metabolic stability and increasing its half-life. The core mechanism of action of Pamapimod-d4 is identical to that of its non-deuterated counterpart. This guide provides an in-depth overview of the mechanism of action of Pamapimod, based on preclinical research.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a crucial intracellular signaling cascade that translates a wide array of extracellular signals into a cellular response.[4][5] It is a component of the larger MAPK family, which also includes the ERK and JNK pathways.[5] The p38 pathway is strongly activated by environmental stressors such as osmotic shock, UV light, and oxidative stress, as well as by inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[5][8][9]

The activation of this pathway follows a tiered kinase cascade:

-

MAPK Kinase Kinases (MAPKKKs): Upon stimulation, various MAPKKKs (e.g., TAK1, ASK1) are activated.[8]

-

MAPK Kinases (MAPKKs): These activated MAPKKKs then phosphorylate and activate MAPKKs, primarily MKK3 and MKK6 for the p38 pathway.[8][10]

-

p38 MAPK: MKK3 and MKK6, in turn, phosphorylate p38 MAPK on threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[9]

Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2) and transcription factors such as Activating Transcription Factor 2 (ATF-2) and Myocyte Enhancer Factor 2 (MEF2).[8][9][11] The phosphorylation of these substrates ultimately leads to the transcriptional and translational upregulation of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[2][11]

Pamapimod's Core Mechanism of Action

Pamapimod exerts its therapeutic effect by directly inhibiting the enzymatic activity of p38 MAPK. It is a selective inhibitor of the p38α and p38β isoforms, with significantly higher potency for p38α.[2][12][13] By binding to the ATP-binding pocket of p38α, Pamapimod prevents the phosphorylation of its downstream substrates. This blockade of the p38 signaling cascade leads to a potent suppression of the production of key inflammatory mediators.[2]

The inhibition of p38 MAPK by Pamapimod has been shown to effectively reduce the lipopolysaccharide (LPS)-stimulated production of TNF-α and IL-1β in both human monocytes and whole blood.[2][12] Furthermore, it has demonstrated the ability to inhibit the spontaneous production of TNF-α in synovial explants from patients with rheumatoid arthritis.[2]

Quantitative Data on Pamapimod's Potency

The inhibitory activity of Pamapimod has been quantified through various in vitro and cell-based assays.

Table 1: In Vitro Enzymatic Inhibition

| Target Isoform | IC50 (nM) | Ki (nM) | Source(s) |

|---|---|---|---|

| p38α | 14 | 1.3 | [12] |

| p38β | 480 | 120 | [12] |

| p38γ | No Activity | N/A | [2][12] |

| p38δ | No Activity | N/A | [2][12] |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Cellular Activity

| Assay | Cell Type/System | Measured Effect | EC50 (nM) | Source(s) |

|---|---|---|---|---|

| p38 Inhibition | Cellular Assay | Inhibition of HSP27 Phosphorylation | 60 | [2] |

| TNF-α Inhibition | THP-1 cells (LPS-stimulated) | Inhibition of TNF-α secretion | 25 | [12] |

| TNF-α Inhibition | Human Whole Blood | Inhibition of TNF-α production | 400 | [12] |

| IL-1β Inhibition | Human Whole Blood | Inhibition of IL-1β production | 100 | [12] |

EC50: Half maximal effective concentration.

Key Experimental Protocols

The characterization of Pamapimod's mechanism of action relies on several key experimental methodologies.

In Vitro p38 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 kinase.

Methodology:

-

Reaction Setup: A reaction mixture is prepared in a microplate containing purified recombinant p38α or p38β enzyme, a specific peptide substrate (e.g., a derivative of ATF-2), and ATP in a kinase buffer.

-

Compound Addition: Pamapimod, at various concentrations, is added to the reaction wells.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. A common method is a luminescence-based assay, where the amount of ADP produced (correlating with kinase activity) is measured.[14]

-

Data Analysis: The percentage of inhibition at each Pamapimod concentration is calculated relative to a control without the inhibitor. These data are then plotted to determine the IC50 value.

Cell-Based Cytokine Production Assay

This assay assesses the potency of Pamapimod in a more physiologically relevant cellular context.

Methodology:

-

Cell Culture: A human monocytic cell line, such as THP-1, is cultured and plated in a 96-well plate.[13]

-

Pre-treatment: Cells are pre-incubated with various concentrations of Pamapimod for a defined period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.[13]

-

Incubation: The plate is incubated for a period sufficient for cytokine production and secretion into the cell culture supernatant (e.g., 4-24 hours).

-

Quantification: The cell culture supernatant is collected, and the concentration of a specific cytokine (e.g., TNF-α) is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibition of cytokine production by Pamapimod is calculated relative to LPS-stimulated cells without the inhibitor, and an EC50 value is determined.

Western Blot Analysis of Downstream Target Phosphorylation

This method is used to confirm that Pamapimod inhibits the p38 pathway within cells by directly observing the phosphorylation state of a known downstream substrate.

Methodology:

-

Cell Treatment: Cells are treated with Pamapimod and stimulated with an appropriate agonist (e.g., UV light, anisomycin) as described in the cytokine assay protocol.

-

Cell Lysis: After treatment, cells are washed and then lysed to release total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of a p38 substrate (e.g., phospho-ATF-2 (Thr71) or phospho-HSP27).[2][9] A separate blot is often run with an antibody for the total (phosphorylated and unphosphorylated) protein as a loading control.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to bind to the primary antibody. A chemiluminescent substrate is added, and the resulting light signal is captured, indicating the amount of phosphorylated protein.

Conclusion

Pamapimod-d4, through its active moiety Pamapimod, functions as a potent and selective inhibitor of p38α and p38β MAPK. By blocking the activity of these key kinases, it effectively halts a critical signaling cascade responsible for the production of pro-inflammatory cytokines. This mechanism provides a strong rationale for its investigation as a therapeutic agent in inflammatory and autoimmune diseases. While clinical trials in rheumatoid arthritis did not demonstrate sufficient efficacy, the detailed understanding of its mechanism of action remains valuable for the broader field of kinase inhibitor research and development.[6][7]

References

- 1. Pamapimod - Wikipedia [en.wikipedia.org]

- 2. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Evaluation of the efficacy and safety of pamapimod, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of pamapimod in patients with active rheumatoid arthritis receiving stable methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. promega.com [promega.com]

An In-depth Technical Guide to Pamapimod-d4: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamapimod-d4 is the deuterated form of Pamapimod, a potent and selective inhibitor of the α-isoform of the p38 mitogen-activated protein kinase (MAPK). As a stable-labeled internal standard, Pamapimod-d4 is a crucial tool in pharmacokinetic and metabolic studies, enabling precise quantification of Pamapimod in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Pamapimod-d4. It delves into its mechanism of action within the p38 MAPK signaling pathway, supported by preclinical and clinical data of its non-deuterated counterpart. Furthermore, this document outlines detailed experimental protocols for its synthesis, analysis, and in vitro and in vivo evaluation, offering a valuable resource for researchers in the fields of inflammation, autoimmune diseases, and drug metabolism.

Chemical Structure and Properties

Pamapimod-d4 is structurally identical to Pamapimod, with the exception of four deuterium atoms replacing hydrogen atoms at the 1 and 5 positions of the pentanyl side chain. This isotopic labeling provides a distinct mass signature for mass spectrometry-based analysis without significantly altering its chemical and biological properties.

Chemical Structure:

-

IUPAC Name: 6-(2,4-difluorophenoxy)-8-methyl-2-[(1,1,5,5-tetradeuterio-1,5-dihydroxypentan-3-yl)amino]pyrido[2,3-d]pyrimidin-7-one[1]

-

CAS Number: 1246814-57-2[1]

-

Chemical Formula: C₁₉H₁₆D₄F₂N₄O₄[1]

-

Molecular Weight: 410.41 g/mol [1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Pamapimod-d4 and its non-deuterated form, Pamapimod.

| Property | Pamapimod-d4 | Pamapimod | Reference(s) |

| Molecular Weight ( g/mol ) | 410.41 | 406.39 | [1][2] |

| Melting Point (°C) | Not available | 157.4-158.2 | [3] |

| Solubility | Soluble in DMSO | Soluble in DMSO (≥ 34 mg/mL), Ethanol (28 mg/mL), Insoluble in water | [2][4] |

| Storage Conditions | Refrigerator (2-8°C) for long-term storage | Powder: -20°C (3 years), 4°C (2 years) | [1][4] |

| Purity (by HPLC) | ≥ 90% | ≥ 99% | [1] |

| Appearance | Not available | Crystalline solid |

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

Pamapimod is a selective, ATP-competitive inhibitor of the p38α and p38β MAP kinase isoforms.[5][6] The p38 MAPK signaling cascade is a critical pathway in the cellular response to external stresses, such as inflammatory cytokines (e.g., TNF-α, IL-1β), and plays a central role in the pathogenesis of inflammatory diseases like rheumatoid arthritis.[1][3][7][8][9]

Activation of the p38 MAPK pathway leads to the downstream phosphorylation and activation of various transcription factors and other kinases, ultimately resulting in the production of pro-inflammatory cytokines and enzymes. By binding to the ATP-binding pocket of p38α MAPK, Pamapimod blocks its kinase activity, thereby preventing the phosphorylation of its downstream targets and suppressing the inflammatory response.

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of inhibition by Pamapimod.

Biological Activity and Efficacy Data

The biological activity of Pamapimod-d4 is considered equivalent to that of Pamapimod. The following tables summarize key in vitro and in vivo data for Pamapimod.

Table 1: In Vitro Activity of Pamapimod

| Target/Assay | IC₅₀ / EC₅₀ (µM) | Cell Line/System | Reference(s) |

| p38α MAPK (enzymatic activity) | 0.014 ± 0.002 | Cell-free assay | [5][6] |

| p38β MAPK (enzymatic activity) | 0.48 ± 0.04 | Cell-free assay | [5][6] |

| p38γ MAPK (enzymatic activity) | No activity | Cell-free assay | [5][6] |

| p38δ MAPK (enzymatic activity) | No activity | Cell-free assay | [5][6] |

| p38 (cellular phosphorylation) | 0.06 | Human monocytes | [5] |

| JNK (cellular phosphorylation) | No inhibition detected | Human monocytes | [5] |

| LPS-stimulated TNFα production | 0.025 | THP-1 cells | [10] |

| LPS-stimulated IL-1β production | 0.10 | Human whole blood | [10] |

| Spontaneous TNFα production | Not specified | RA synovial explants | [5] |

Table 2: In Vivo Efficacy of Pamapimod in Animal Models

| Animal Model | Species | Dosing | Key Findings | Reference(s) |

| Murine Collagen-Induced Arthritis | Mouse | ≥ 50 mg/kg | Reduced clinical signs of inflammation and bone loss. | [5][6] |

| Rat Hyperalgesia Model | Rat | Dose-dependent | Increased tolerance to pressure, indicating a role in inflammatory pain. | [5][6] |

| LPS-induced Cytokine Production | Rodent | Not specified | Inhibited TNFα and IL-6 production. | [5] |

| Lupus Nephritis Model | MRL/lpr Mouse | Not specified | An analog with equivalent potency inhibited renal disease. | [5] |

Experimental Protocols

The following protocols are provided as representative examples for the synthesis, analysis, and evaluation of Pamapimod-d4. These are based on general methodologies for p38 MAPK inhibitors and may require optimization for specific experimental conditions.

Synthesis of Pamapimod-d4

The synthesis of Pamapimod-d4 would follow a similar route to that of Pamapimod, with the introduction of the deuterated side chain at the appropriate step. The general approach involves the construction of the pyrido[2,3-d]pyrimidin-7-one core followed by the coupling of the deuterated side chain.

Materials:

-

Appropriate precursors for the pyrido[2,3-d]pyrimidin-7-one core.

-

1,1,5,5-tetradeuterio-1,5-dihydroxypentan-3-amine (or a suitable protected derivative).

-

Coupling reagents (e.g., HATU, DIPEA).

-

Solvents (e.g., DMF, DCM).

-

Purification media (e.g., silica gel, reversed-phase C18).

Procedure:

-

Synthesis of the Pyrido[2,3-d]pyrimidin-7-one Core: This is typically a multi-step process involving cyclization and functional group manipulations. The specific steps will depend on the chosen synthetic route.

-

Coupling of the Deuterated Side Chain: The pyrido[2,3-d]pyrimidin-7-one core is reacted with the deuterated side chain precursor in the presence of a suitable coupling agent and base. The reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. The crude product is then purified by column chromatography (e.g., silica gel or preparative HPLC) to yield pure Pamapimod-d4.

-

Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro p38 MAPK Inhibition Assay

This protocol describes a non-radioactive, immunoprecipitation-based assay to determine the inhibitory activity of Pamapimod-d4 on p38 MAPK.

Materials:

-

Cell line expressing p38 MAPK (e.g., THP-1, HeLa).

-

Cell lysis buffer.

-

Anti-phospho-p38 MAPK (Thr180/Tyr182) antibody for immunoprecipitation.

-

Protein A/G agarose beads.

-

Kinase assay buffer.

-

ATF-2 (recombinant protein substrate).

-

ATP.

-

Anti-phospho-ATF-2 (Thr71) antibody for detection.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescent substrate.

-

Pamapimod-d4 stock solution in DMSO.

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of Pamapimod-d4 for a specified time. Include a vehicle control (DMSO) and a positive control (e.g., a known p38 MAPK activator like anisomycin).

-

Cell Lysis: Wash cells with cold PBS and lyse with cell lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate cell lysates with the anti-phospho-p38 MAPK antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours.

-

Kinase Assay: Wash the immunoprecipitated beads and resuspend in kinase assay buffer. Add ATF-2 substrate and ATP to initiate the kinase reaction. Incubate at 30°C for 30 minutes.

-

Western Blotting: Terminate the reaction by adding SDS-PAGE loading buffer. Boil the samples and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Detection: Block the membrane and probe with the anti-phospho-ATF-2 antibody. Wash and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and calculate the IC₅₀ value for Pamapimod-d4.

In Vivo Efficacy in a Murine Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used animal model for rheumatoid arthritis that shares many pathological features with the human disease.

Materials:

-

DBA/1J mice.

-

Bovine type II collagen.

-

Complete Freund's Adjuvant (CFA).

-

Incomplete Freund's Adjuvant (IFA).

-

Pamapimod-d4 formulation for oral administration.

-

Calipers for measuring paw thickness.

Procedure:

-

Induction of Arthritis: Emulsify bovine type II collagen in CFA. Immunize mice with an intradermal injection at the base of the tail. On day 21, administer a booster injection of type II collagen emulsified in IFA.

-

Treatment: Once clinical signs of arthritis appear (e.g., paw swelling, erythema), randomize the mice into treatment and vehicle control groups. Administer Pamapimod-d4 (e.g., 50 mg/kg) or vehicle daily by oral gavage.

-

Clinical Assessment: Monitor the mice daily for signs of arthritis. Measure paw thickness using calipers every 2-3 days. Score the severity of arthritis based on a standardized scoring system.

-

Histological Analysis: At the end of the study, sacrifice the mice and collect the paws. Fix, decalcify, and embed the paws in paraffin. Section and stain with H&E and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Data Analysis: Compare the clinical scores, paw thickness, and histological scores between the treatment and control groups to determine the efficacy of Pamapimod-d4.

Conclusion

Pamapimod-d4 is an indispensable tool for the preclinical and clinical development of Pamapimod. Its stable isotopic labeling allows for accurate and sensitive quantification in complex biological matrices, which is essential for understanding the pharmacokinetics and metabolism of the drug. The data presented in this guide, largely derived from its non-deuterated counterpart, demonstrate that Pamapimod is a potent and selective inhibitor of p38α MAPK with efficacy in animal models of inflammatory disease. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this class of inhibitors. While clinical trials for rheumatoid arthritis did not show superior efficacy over existing treatments, the role of p38 MAPK inhibition in other inflammatory and autoimmune conditions continues to be an active area of research.[2][11]

References

- 1. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | PLOS One [journals.plos.org]

- 4. Mass Spectrometry-Driven Epitope Mapping: Application of Diethylpyrocarbonate Covalent Labeling for the Immunotherapeutic Target Programmed Cell Death Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Experimental Animal Models for Rheumatoid Arthritis: Methods and Applications | Semantic Scholar [semanticscholar.org]

- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]

- 9. Experimental animal models for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. pamapimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to the Synthesis, Purification, and Application of Pamapimod-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Pamapimod-d4, a deuterated analog of the selective p38 mitogen-activated protein kinase (MAPK) inhibitor, Pamapimod. This document details plausible experimental protocols, summarizes key quantitative data, and visualizes the relevant biochemical pathways and experimental workflows to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Pamapimod and its Deuterated Analog

Pamapimod is a potent and selective inhibitor of the α-isoform of p38 MAP kinase, a key enzyme in the signal transduction pathway that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] By inhibiting p38α MAPK, Pamapimod has been investigated for its therapeutic potential in treating inflammatory conditions, including rheumatoid arthritis and osteoarthritis.[3][4][5]

Pamapimod-d4 is a stable, isotopically labeled version of Pamapimod, where four hydrogen atoms have been replaced with deuterium.[6] Deuterated analogs are critical tools in drug metabolism and pharmacokinetic (DMPK) studies. Their increased mass allows them to be distinguished from the unlabeled drug by mass spectrometry, making them ideal internal standards for quantitative bioanalysis.

Synthesis of Pamapimod-d4

While a specific, publicly documented synthesis for Pamapimod-d4 is not available, a plausible synthetic route can be devised based on the known synthesis of pyrido[2,3-d]pyrimidine derivatives and general organic chemistry principles.[7][8] The proposed workflow involves the construction of the core heterocyclic structure followed by the introduction of the deuterated side chain.

Proposed Synthetic Workflow

The synthesis can be logically broken down into three main stages:

-

Formation of the Pyrido[2,3-d]pyrimidine Core: This typically involves the condensation of substituted pyrimidine and pyridine precursors.

-

Introduction of the Difluorophenoxy Moiety: A nucleophilic aromatic substitution reaction to attach the 6-(2,4-difluorophenoxy) group.

-

Coupling of the Deuterated Side Chain: The final key step is the amination reaction with a custom-synthesized, deuterated amino alcohol, 3-amino-1,5-pentanediol-1,1,5,5-d4, to yield the final product.

Caption: Proposed multi-stage synthesis workflow for Pamapimod-d4.

Experimental Protocol: General Amination (Stage 3)

This protocol outlines a generalized procedure for the coupling of the deuterated side chain to the pyridopyrimidine core, which is the final step in the synthesis.

-

Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-(2,4-difluorophenoxy)-8-methyl-2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Amine: Add the deuterated amine, 3-amino-1,5-pentanediol-1,1,5,5-d4 (1.2 eq), to the reaction mixture.

-

Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the mixture to 80-120°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Pamapimod-d4 product.

Purification and Analysis

Purification of the crude product is essential to meet the high-purity requirements for its use as an analytical standard. High-Performance Liquid Chromatography (HPLC) is the method of choice for both purification and purity assessment.[6]

Purification and Quality Control Workflow

Caption: Workflow for the purification and quality control of Pamapimod-d4.

Experimental Protocol: Preparative HPLC

-

Sample Preparation: Dissolve the crude Pamapimod-d4 in a minimal amount of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO).

-

Column and Mobile Phase: Use a reverse-phase C18 column. The mobile phase typically consists of a gradient of two solvents: Solvent A (e.g., water with 0.1% formic acid or trifluoroacetic acid) and Solvent B (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Gradient Elution: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B over 20-40 minutes to elute the compounds. The specific gradient will need to be optimized.

-

Detection and Fraction Collection: Monitor the column effluent using a UV detector (e.g., at 254 nm). Collect fractions corresponding to the main product peak.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to yield the purified Pamapimod-d4.

Physicochemical and Biological Data

The following tables summarize key data for Pamapimod-d4 and its parent compound.

Table 1: Physicochemical Properties of Pamapimod-d4

| Property | Value | Reference |

| CAS Number | 1246814-57-2 | [6] |

| Molecular Formula | C₁₉H₁₆D₄F₂N₄O₄ | [6] |

| Molecular Weight | 410.41 g/mol | [6] |

| IUPAC Name | 6-(2,4-difluorophenoxy)-2-((1,5-dihydroxypentan-3-yl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one-D4 | [6] |

| Purity (by HPLC) | ≥90% | [6] |

| Storage Condition | 2-8°C for long-term storage | [6] |

Table 2: In Vitro Inhibitory Activity of Pamapimod (Non-deuterated)

| Target | IC₅₀ Value (µM) | Reference |

| p38α | 0.014 ± 0.002 | [1] |

| p38β | 0.48 ± 0.04 | [1] |

| p38δ | No Activity | [1] |

| p38γ | No Activity | [1] |

Mechanism of Action: p38 MAPK Signaling Pathway

Pamapimod functions by inhibiting the p38 MAPK, a critical node in cellular signaling that responds to stress stimuli and pro-inflammatory cytokines.[9] This kinase exists within a three-tiered cascade. Activation of a MAP Kinase Kinase Kinase (MAPKKK, e.g., TAK1) leads to the phosphorylation and activation of a MAP Kinase Kinase (MAPKK, e.g., MKK3/6), which in turn phosphorylates and activates p38 MAPK.[10] Activated p38 then phosphorylates downstream targets, including transcription factors (e.g., MEF2C) and other kinases (e.g., MAPKAPK2), leading to the transcriptional upregulation of inflammatory genes.[3][4]

Caption: The p38 MAPK signaling pathway and the inhibitory action of Pamapimod.

References

- 1. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition against p38/MEF2C pathway by Pamapimod protects osteoarthritis chondrocytes hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. clearsynth.com [clearsynth.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. google.com [google.com]

In Vitro Activity of Pamapimod-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamapimod is a potent and selective small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), an enzyme that plays a critical role in the inflammatory response. It has been investigated for its therapeutic potential in autoimmune diseases such as rheumatoid arthritis.[1][2] Pamapimod-d4 is a deuterated form of Pamapimod, which is often used as an internal standard in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms does not alter the fundamental in vitro biological activity. This guide provides a detailed overview of the in vitro activity of Pamapimod, focusing on its mechanism of action, inhibitory potency, and effects on cellular signaling pathways.

Mechanism of Action: Inhibition of the p38 MAPK Pathway

Pamapimod selectively targets the α and β isoforms of p38 MAPK.[1][3] The p38 MAPK signaling cascade is a key pathway that regulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][4] By inhibiting p38α and p38β, Pamapimod effectively blocks the downstream signaling events that lead to the expression of these inflammatory mediators.[1]

Quantitative In Vitro Activity

The inhibitory potency of Pamapimod has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity and selectivity for the target kinases.

| Target | Assay Type | IC50 (µM) | Reference |

| p38α | Enzymatic | 0.014 ± 0.002 | [1][3] |

| p38β | Enzymatic | 0.48 ± 0.04 | [1][3] |

| p38 | Cellular (HSP27 Phosphorylation) | 0.06 | [1] |

| p38δ | Enzymatic | No activity detected | [1][3] |

| p38γ | Enzymatic | No activity detected | [1][3] |

| JNK | Cellular (c-Jun Phosphorylation) | No inhibition detected | [1] |

Experimental Protocols

p38 Kinase Enzymatic Assay

Objective: To determine the direct inhibitory effect of Pamapimod on the enzymatic activity of purified p38 isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human p38α, p38β, p38γ, and p38δ enzymes are obtained. A suitable substrate, such as myelin basic protein (MBP) or a specific peptide substrate, is prepared in an appropriate buffer.

-

Compound Dilution: Pamapimod is serially diluted to a range of concentrations.

-

Kinase Reaction: The p38 enzyme, substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are combined in the wells of a microplate. Pamapimod or vehicle control is added to the respective wells.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped by adding a solution such as phosphoric acid.

-

Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each Pamapimod concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular p38 Inhibition Assay (HSP27 Phosphorylation)

Objective: To assess the potency of Pamapimod in a cellular context by measuring the phosphorylation of a key downstream substrate of p38, Heat Shock Protein 27 (HSP27).

Methodology:

-

Cell Culture: A suitable cell line, such as human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs), is cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with various concentrations of Pamapimod or vehicle control for a specified time.

-

Cell Stimulation: The p38 pathway is activated by treating the cells with a stimulant, such as lipopolysaccharide (LPS) or sorbitol.

-

Cell Lysis: After stimulation, the cells are washed and lysed to release cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

Detection of Phospho-HSP27: The levels of phosphorylated HSP27 are measured using an immunoassay, such as a sandwich ELISA or Western blotting, with an antibody specific for the phosphorylated form of HSP27.

-

Data Analysis: The inhibition of HSP27 phosphorylation at each Pamapimod concentration is calculated relative to the stimulated vehicle control. The IC50 value is then derived from the dose-response curve.

Cytokine Production Inhibition Assay

Objective: To evaluate the functional anti-inflammatory effect of Pamapimod by measuring its ability to inhibit the production of pro-inflammatory cytokines.

Methodology:

-

Cell Source: Primary human cells, such as monocytes isolated from peripheral blood or synovial explants from rheumatoid arthritis patients, are used.[1]

-

Compound Treatment: The cells or tissues are treated with a range of Pamapimod concentrations.

-

Stimulation: Lipopolysaccharide (LPS) is added to stimulate the production of cytokines like TNF-α and IL-1β.[1]

-

Incubation: The cell cultures are incubated for a period sufficient to allow for cytokine synthesis and secretion (e.g., 4-24 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is measured using a commercially available ELISA kit.

-

Data Analysis: The percentage of cytokine inhibition is calculated for each Pamapimod concentration compared to the LPS-stimulated control. The IC50 value is determined from the resulting dose-response curve.

Selectivity Profile

To ensure that the observed effects are due to the specific inhibition of p38 and not off-target activities, Pamapimod was profiled against a large panel of kinases. In a screening of 350 kinases, Pamapimod was found to bind only to four other kinases in addition to p38, demonstrating its high selectivity.[1][3] This selectivity is crucial for minimizing the potential for off-target side effects.

Conclusion

The in vitro data for Pamapimod characterize it as a highly potent and selective inhibitor of p38α and p38β MAPK. Its ability to effectively block the phosphorylation of downstream targets and inhibit the production of key pro-inflammatory cytokines in various cellular models underscores its significant anti-inflammatory activity. These findings have provided a strong rationale for its investigation in inflammatory and autoimmune diseases.

References

Pamapimod-d4: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Pamapimod-d4, a deuterated analog of Pamapimod. Pamapimod is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha isoform.[1][2] This guide is intended for professionals in research and drug development who may be working with this compound.

Chemical and Physical Properties

Pamapimod-d4 is a stable, isotopically labeled form of Pamapimod. The deuteration can be useful in various research applications, including metabolic studies.

| Property | Value | Reference |

| CAS Number | 1246814-57-2 | [1] |

| Molecular Formula | C₁₉H₁₆D₄F₂N₄O₄ | [1] |

| Molecular Weight | 410.41 g/mol | [1] |

| IUPAC Name | 6-(2,4-difluorophenoxy)-8-methyl-2-[(1,1,5,5-tetradeuterio-1,5-dihydroxypentan-3-yl)amino]pyrido[2,3-d]pyrimidin-7-one | [1] |

| Synonyms | 6-(2,4-difluorophenoxy)-2-((1,5-dihydroxypentan-3-yl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one-D4, Labeled Pamapimod | [1] |

| Purity (by HPLC) | Not less than 90% | [1] |

| Appearance | Not specified in available documentation. Typically a solid. |

Safety and Hazard Information

A specific Safety Data Sheet (SDS) for Pamapimod-d4 is not publicly available. The information below is based on the SDS for the non-deuterated parent compound, Pamapimod, and should be considered as a close proxy. It is crucial to obtain the specific SDS from the supplier before handling Pamapimod-d4.[2]

Hazard Statement: The toxicological properties of Pamapimod have not been thoroughly investigated.[3][4] It may be harmful if inhaled, ingested, or absorbed through the skin.[3][4] The material may be irritating to the mucous membranes and upper respiratory tract, as well as cause eye, skin, or respiratory system irritation.[3][4]

| Hazard Class | GHS Classification |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | May cause skin irritation.[3][4] |

| Eye Damage/Irritation | May cause eye irritation.[3][4] |

| Respiratory/Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory system irritation.[3][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Adverse Effects in Clinical Trials (Pamapimod): In clinical studies involving patients with rheumatoid arthritis, adverse events associated with Pamapimod were generally mild and included infections, skin disorders, and dizziness.[2][4][5] The 300-mg dose appeared to be more toxic than lower doses.[2][4][5] Other reported adverse events include elevated levels of liver enzymes and gastrointestinal disorders.[4]

Handling and Storage

Personal Protective Equipment (PPE)

When handling Pamapimod-d4, the following personal protective equipment should be used:

-

Eye Protection: Safety glasses.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: NIOSH-approved respirator, as conditions warrant.

Engineering Controls

Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels below recommended exposure limits.[3]

Handling Procedures

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Avoid prolonged or repeated exposure.[3]

-

Keep the container tightly closed.[3]

-

For research purposes only. Not for personal or veterinary use.[1][2]

Storage Conditions

Store in a refrigerator at 2-8°C for long-term storage.[1][2]

First Aid Measures

The following first aid measures are recommended in case of exposure to Pamapimod.[3][4]

| Exposure Route | First Aid Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration or oxygen by trained personnel. Get immediate medical attention. |

| Skin Contact | Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur. |

| Eye Contact | Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Have eyes examined and tested by medical personnel. |

| Ingestion | Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Get medical attention. Do NOT induce vomiting unless directed by medical personnel. |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, water, or dry chemical spray. Use a water spray to cool fire-exposed containers.

-

Fire Fighting Instructions: As in any fire, wear a self-contained breathing apparatus with pressure-demand (NIOSH approved or equivalent) and full protective gear to prevent contact with skin and eyes.[3]

-

Flash Point: No data available.

-

Autoignition Temperature: No data available.

-

Explosive Limits: No data available.

Mechanism of Action and Signaling Pathway

Pamapimod is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha isoform.[1][2] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[6][7][8] It regulates the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β.[8] By inhibiting p38α MAPK, Pamapimod disrupts this signaling pathway, leading to a reduction in inflammatory responses.

Caption: p38 MAPK Signaling Pathway and the inhibitory action of Pamapimod-d4.

Experimental Protocols

Detailed, validated experimental protocols for the safety and handling of Pamapimod-d4 are not publicly available. The following are general experimental workflows for handling potent kinase inhibitors in a research setting.

General Workflow for Handling Potent Compounds

References

- 1. researchgate.net [researchgate.net]

- 2. clearsynth.com [clearsynth.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. szabo-scandic.com [szabo-scandic.com]

- 5. Evaluation of the efficacy and safety of pamapimod, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. assaygenie.com [assaygenie.com]

Pamapimod-d4: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to Pamapimod-d4, a deuterated analog of the p38 MAP kinase inhibitor, Pamapimod. This guide details its chemical properties, mechanism of action, and summarizes key preclinical and clinical findings. Furthermore, it offers detailed experimental protocols for the evaluation of Pamapimod and similar compounds.

Core Compound Details: Pamapimod-d4

This section provides the essential chemical and physical data for Pamapimod-d4.

| Property | Value | Citation(s) |

| CAS Number | 1246814-57-2 | [1][2] |

| Molecular Weight | 410.41 g/mol | [1] |

| Molecular Formula | C₁₉H₁₆D₄F₂N₄O₄ | [1] |

| IUPAC Name | 6-(2,4-difluorophenoxy)-8-methyl-2-[(1,1,5,5-tetradeuterio-1,5-dihydroxypentan-3-yl)amino]pyrido[2,3-d]pyrimidin-7-one | [1] |

| Synonyms | Labeled Pamapimod | [1] |

For comparative purposes, the properties of the non-deuterated form, Pamapimod, are provided below.

| Property | Value | Citation(s) |

| CAS Number | 449811-01-2 | [3][4] |

| Molecular Weight | 406.39 g/mol | [4] |

| Molecular Formula | C₁₉H₂₀F₂N₄O₄ | [3][4] |

| Synonyms | R-1503, Ro-4402257 | [4] |

Mechanism of Action and Preclinical Data

Pamapimod is a selective inhibitor of the α-isoform of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting p38α MAPK, Pamapimod effectively reduces the downstream signaling cascade that leads to the expression of these inflammatory mediators.

In Vitro Potency and Selectivity

Pamapimod has demonstrated potent and selective inhibition of p38 MAPK isoforms and downstream cellular events.

| Assay Type | Target/Cell Line | Endpoint | IC₅₀ / EC₅₀ | Citation(s) |

| Enzymatic Assay | p38α MAPK | Kinase Activity | 14 nM | [4] |

| p38β MAPK | Kinase Activity | 480 nM | [4] | |

| p38γ MAPK | Kinase Activity | No Activity | [4] | |

| p38δ MAPK | Kinase Activity | No Activity | [4] | |

| Cellular Assay | THP-1 Cells | LPS-stimulated TNF-α secretion | 25 nM | [4] |

| Human Whole Blood | LPS-stimulated TNF-α production | 0.40 µM | [4] | |

| Human Whole Blood | LPS-stimulated IL-1β production | 0.10 µM | [4] |

Signaling Pathway Inhibition

Pamapimod's primary mechanism of action is the inhibition of the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to inflammatory stimuli.

Figure 1: Pamapimod's Inhibition of the p38 MAPK Signaling Pathway.

Clinical Trial Data

Pamapimod has been evaluated in clinical trials for the treatment of rheumatoid arthritis (RA). The following table summarizes key findings from a Phase II study comparing Pamapimod monotherapy to methotrexate (MTX).

| Treatment Group (12 weeks) | ACR20 Response Rate | Citation(s) |

| Pamapimod 50 mg daily | 23% | [3] |

| Pamapimod 150 mg daily | 18% | [3] |

| Pamapimod 300 mg daily | 31% | [3] |

| Methotrexate (7.5-20 mg weekly) | 45% | [3] |

The study concluded that Pamapimod was not as effective as methotrexate in treating active RA.[3] Another study in patients with an inadequate response to MTX also showed no significant improvement in efficacy outcomes for Pamapimod compared to placebo.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of p38 MAPK inhibitors like Pamapimod.

In Vitro p38α Kinase Activity Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against p38α MAPK.

Figure 2: General workflow for an in vitro p38 MAPK kinase assay.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Dilute recombinant active p38α enzyme in kinase buffer to the desired concentration.

-

Prepare a stock solution of ATP and a suitable substrate (e.g., ATF2) in kinase buffer.

-

Perform serial dilutions of Pamapimod in DMSO, followed by a final dilution in kinase buffer.

-

-

Assay Procedure:

-

To the wells of a microplate, add the diluted Pamapimod or vehicle control (DMSO).

-

Add the diluted p38α enzyme to each well and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.

-

-

Signal Detection:

-

Detect the amount of substrate phosphorylation using a suitable method. This can be based on luminescence (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET), or incorporation of radioactive ³²P-ATP.

-

-

Data Analysis:

-

Calculate the percent inhibition for each Pamapimod concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Pamapimod concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Assay for Inhibition of TNF-α Production

This protocol outlines a method to measure the inhibitory effect of Pamapimod on TNF-α production in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture and Plating:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, and antibiotics.

-

Plate the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of Pamapimod in culture medium.

-

Add the diluted Pamapimod or vehicle control to the appropriate wells.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

-

Incubate the plate for 17 hours at 37°C in a humidified CO₂ incubator.

-

-

TNF-α Measurement:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant.

-

Measure the concentration of human TNF-α in the supernatant using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of TNF-α production for each Pamapimod concentration compared to the LPS-stimulated vehicle control.

-

Determine the EC₅₀ value by plotting the percent inhibition against the logarithm of the Pamapimod concentration.

-

Western Blot for Phospho-HSP27

This protocol describes how to assess the inhibition of p38 MAPK activity in cells by measuring the phosphorylation of its downstream substrate, Heat Shock Protein 27 (HSP27).

Methodology:

-

Cell Treatment and Lysis:

-

Plate a suitable cell line (e.g., HEK293) and grow to confluence.

-

Pre-treat the cells with various concentrations of Pamapimod or vehicle for 1 hour.

-

Stimulate the p38 MAPK pathway with a suitable agonist (e.g., sodium arsenite, 250 µM for 30 minutes).

-

Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size by running the samples on a polyacrylamide gel.

-

-

Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated HSP27 (e.g., phospho-Ser78/82) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total HSP27 or a housekeeping protein like actin.

-

Quantify the band intensities to determine the ratio of phosphorylated HSP27 to total HSP27.

-

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the efficacy and safety of pamapimod, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A proof-of-concept and drug-drug interaction study of pamapimod, a novel p38 MAP kinase inhibitor, with methotrexate in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetic Profile of Pamapimod-d4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacokinetic data for Pamapimod-d4 is limited. This guide summarizes the known pharmacokinetic profile of the non-deuterated parent compound, Pamapimod, and provides a scientific framework for understanding the potential pharmacokinetic properties of Pamapimod-d4 based on established principles of deuteration in drug development.

Introduction: Pamapimod and the Rationale for Deuteration

Pamapimod is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[1][2] By targeting p38 MAPK, Pamapimod has been investigated for its therapeutic potential in autoimmune diseases, including rheumatoid arthritis.[3][4]

Pamapimod-d4 is a deuterated isotopologue of Pamapimod, where one or more hydrogen atoms have been replaced by deuterium. The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage. This "kinetic isotope effect" can result in a more favorable pharmacokinetic profile, potentially including:

-

Increased half-life: A longer duration of action, potentially allowing for less frequent dosing.

-

Reduced metabolic clearance: Leading to higher systemic exposure.

-

Altered metabolite profile: Potentially reducing the formation of toxic or inactive metabolites.

-

Improved safety and tolerability: By minimizing off-target effects related to metabolites.

This guide will delve into the known pharmacokinetics of Pamapimod and explore the anticipated impact of deuteration, providing a comprehensive resource for researchers in this field.

Pharmacokinetic Profile of Pamapimod

While specific pharmacokinetic parameters for Pamapimod are not extensively published, a drug-drug interaction study in patients with rheumatoid arthritis provides some insight into its clinical pharmacology.

Table 1: Summary of Available Pharmacokinetic Information for Pamapimod

| Parameter | Finding | Study Population | Notes |

| Plasma Exposure | No clinically significant changes when co-administered with methotrexate.[5] | Patients with rheumatoid arthritis on a stable regimen of methotrexate. | This suggests that co-administration with methotrexate does not necessitate dose adjustments for Pamapimod.[5] |

| Renal Clearance | No clinically significant changes when co-administered with methotrexate.[5] | Patients with rheumatoid arthritis on a stable regimen of methotrexate. | Indicates that renal clearance of Pamapimod is not significantly affected by methotrexate.[5] |

| Metabolites | Plasma exposures of Pamapimod metabolites were not significantly altered by co-administration with methotrexate.[5] | Patients with rheumatoid arthritis on a stable regimen of methotrexate. | Suggests a low potential for metabolic drug-drug interactions with methotrexate.[5] |

Theoretical Impact of Deuteration: The Pharmacokinetic Profile of Pamapimod-d4

Based on the principles of deuterated pharmaceuticals, the pharmacokinetic profile of Pamapimod-d4 is anticipated to differ from that of Pamapimod. The primary mechanism of these differences lies in the kinetic isotope effect, which can slow down metabolic processes involving the cleavage of carbon-deuterium bonds.

Table 2: Anticipated Effects of Deuteration on the Pharmacokinetic Parameters of Pamapimod-d4

| Parameter | Expected Change in Pamapimod-d4 vs. Pamapimod | Rationale |

| Absorption | Likely unchanged | Deuteration is not expected to significantly alter the physicochemical properties that govern absorption. |

| Distribution | Likely unchanged | The small increase in molecular weight due to deuterium substitution is unlikely to significantly impact tissue distribution. |

| Metabolism | Potentially decreased rate of metabolism | If metabolism of Pamapimod involves cleavage of a C-H bond that is deuterated in Pamapimod-d4, the rate of metabolism at that site would be slower. This could lead to a shift in metabolic pathways and a different metabolite profile. |

| Elimination | Potentially decreased clearance and prolonged half-life | A slower rate of metabolism would lead to reduced clearance and a longer elimination half-life, resulting in prolonged systemic exposure. |

Mechanism of Action and Signaling Pathway

Pamapimod exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is a crucial mediator of cellular responses to stress and inflammatory cytokines.

p38 MAPK Signaling Pathway

Environmental stresses and inflammatory cytokines activate a cascade of protein kinases. This leads to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates various downstream targets, including other kinases and transcription factors. This phosphorylation cascade ultimately results in the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key drivers of inflammation in autoimmune diseases. Pamapimod, by inhibiting p38 MAPK, blocks this signaling cascade and reduces the production of these inflammatory mediators.[1][6]

Caption: The p38 MAPK signaling pathway and the inhibitory action of Pamapimod.

Experimental Protocols

Determining the pharmacokinetic profile of Pamapimod-d4 would involve a series of preclinical and clinical studies.

In Vitro Metabolic Stability Assessment

-

Objective: To assess the metabolic stability of Pamapimod-d4 compared to Pamapimod.

-

Methodology:

-

Incubate Pamapimod and Pamapimod-d4 separately with liver microsomes (human, rat, mouse) or hepatocytes.

-

The incubation mixture will contain a NADPH-regenerating system to support cytochrome P450 (CYP) enzyme activity.

-

Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched with a solvent like acetonitrile.

-

The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

-

The in vitro half-life and intrinsic clearance are calculated.

-

Preclinical Pharmacokinetic Studies in Animals

-

Objective: To determine the in vivo pharmacokinetic profile of Pamapimod-d4.

-

Methodology:

-

Administer a single dose of Pamapimod-d4 to animal models (e.g., rats, dogs) via intravenous (IV) and oral (PO) routes.

-

Collect blood samples at predetermined time points post-dosing.

-

Process blood samples to obtain plasma.

-

Extract the drug from plasma samples.

-

Quantify the concentration of Pamapimod-d4 in plasma using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) using non-compartmental analysis.

-

Human Pharmacokinetic Studies (Clinical Trials)

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of Pamapimod-d4 in humans.

-

Methodology:

-

Phase I: Single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers. Blood and urine samples are collected to determine the pharmacokinetic profile and dose-proportionality.

-

Bioanalytical Method: A validated, sensitive, and specific analytical method, typically LC-MS/MS, is used for the quantification of Pamapimod-d4 and its potential metabolites in biological matrices.[7][8][9][10][11]

-

Caption: A generalized experimental workflow for pharmacokinetic profiling.

Analytical Methodology for Quantification

The accurate quantification of Pamapimod-d4 in biological matrices is critical for pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and throughput.

Table 3: Key Aspects of a Typical LC-MS/MS Bioanalytical Method for Pamapimod-d4

| Component | Description |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix (e.g., plasma, urine). |

| Internal Standard | A stable isotope-labeled version of the analyte (e.g., Pamapimod-d8) or a structural analog is used to correct for variability in sample processing and instrument response. |

| Chromatographic Separation | Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate the analyte from endogenous matrix components. |

| Mass Spectrometric Detection | A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for selective and sensitive detection of the parent and product ions of Pamapimod-d4 and the internal standard. |

| Method Validation | The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability. |

References

- 1. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Pamapimod - Wikipedia [en.wikipedia.org]

- 4. SID 363894209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A proof-of-concept and drug-drug interaction study of pamapimod, a novel p38 MAP kinase inhibitor, with methotrexate in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]

- 9. ijisrt.com [ijisrt.com]

- 10. alliedacademies.org [alliedacademies.org]

- 11. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Pamapimod-d4: Application Notes and Protocols for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamapimod is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1] The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] By inhibiting p38 MAPK, Pamapimod effectively modulates the inflammatory response, making it a compound of significant interest for the treatment of autoimmune and inflammatory diseases, including rheumatoid arthritis and osteoarthritis.[1][2] Pamapimod-d4, a deuterated isotopologue of Pamapimod, serves as an ideal internal standard for bioanalytical assays, ensuring accurate quantification in pharmacokinetic studies. Stable isotope-labeled internal standards are crucial for correcting interindividual variability in sample recovery during quantitative LC-MS/MS analysis.

Mechanism of Action: The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is activated by various cellular stressors and inflammatory cytokines. This leads to the phosphorylation and activation of p38 MAPK, which in turn phosphorylates downstream targets, including other kinases and transcription factors. One such key transcription factor is Myocyte Enhancer Factor 2C (MEF2C), which plays a significant role in chondrocyte hypertrophy associated with osteoarthritis.[2][3] Pamapimod exerts its anti-inflammatory effects by binding to and inhibiting the activity of p38α and p38β, thereby preventing the downstream signaling events that lead to the production of inflammatory mediators and the pathological processes in inflammatory diseases.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro potency of Pamapimod and its in vivo efficacy in a preclinical model of rheumatoid arthritis.

| Parameter | Value | Assay Condition |

| p38α IC50 | 0.014 ± 0.002 µM | Enzymatic Assay |

| p38β IC50 | 0.48 ± 0.04 µM | Enzymatic Assay |

| Cellular p38 IC50 | 0.06 µM | Hsp27 Phosphorylation |

| Table 1: In Vitro Inhibitory Activity of Pamapimod.[1] |

| Animal Model | Treatment Group | Dose | Primary Outcome | Result |

| Murine Collagen-Induced Arthritis | Pamapimod | 50 mg/kg | Reduction in clinical signs of inflammation and bone loss | Significant reduction observed |

| Table 2: In Vivo Efficacy of Pamapimod in a Murine Arthritis Model.[1] |

Experimental Protocols

Pharmacokinetic Analysis Using Pamapimod-d4

Objective: To determine the pharmacokinetic profile of Pamapimod in plasma samples from laboratory animals. Pamapimod-d4 is used as an internal standard for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Pamapimod

-

Pamapimod-d4 (as internal standard)

-

Plasma samples from dosed animals

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add the internal standard solution (Pamapimod-d4) to achieve a final concentration appropriate for the expected range of Pamapimod concentrations.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographically separate Pamapimod and Pamapimod-d4 from endogenous plasma components.

-

Detect and quantify the parent drug and the internal standard using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Pamapimod to Pamapimod-d4 against the concentration of Pamapimod standards.

-

Determine the concentration of Pamapimod in the test samples by interpolating their peak area ratios from the calibration curve.

-

Murine Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the efficacy of Pamapimod in a preclinical model of rheumatoid arthritis.

Animal Model:

-

DBA/1 mice (male, 8-10 weeks old)

Materials:

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Pamapimod

-

Vehicle (e.g., 0.5% methylcellulose in water)

Experimental Workflow:

Methodology:

-

Induction of Arthritis:

-

On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.

-

On day 21, administer a booster immunization with an emulsion of bovine type II collagen in IFA.

-

-

Treatment:

-

Beginning on day 21, administer Pamapimod (e.g., 50 mg/kg) or vehicle daily via oral gavage.

-

-

Assessment of Arthritis:

-

Monitor the mice regularly (e.g., 3 times per week) for the onset and severity of arthritis.

-

Score each paw for inflammation on a scale of 0-4. The maximum clinical score per mouse is 16.

-

Measure paw thickness using a digital caliper.

-

-

Endpoint Analysis:

-

At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6) by ELISA.

-

Harvest paws for histopathological evaluation of inflammation, cartilage damage, and bone erosion.

-

Surgical Model of Osteoarthritis (Destabilization of the Medial Meniscus - DMM)

Objective: To assess the potential of Pamapimod to protect against cartilage degradation in a preclinical model of osteoarthritis.

Animal Model:

-

C57BL/6 mice (male, 10-12 weeks old)

Materials:

-

Pamapimod

-

Vehicle (e.g., formulated for oral administration)

-

Surgical instruments for DMM surgery

Methodology:

-

Induction of Osteoarthritis:

-

Anesthetize the mice.

-

Perform surgery on one knee joint to transect the medial meniscotibial ligament, leading to destabilization of the medial meniscus (DMM). The contralateral knee can serve as a control.

-

-

Treatment:

-

Initiate treatment with Pamapimod or vehicle via a suitable route (e.g., oral gavage) either prophylactically (starting immediately after surgery) or therapeutically (starting after a defined period post-surgery).

-

-

Endpoint Analysis:

-

At a predetermined time point (e.g., 8-12 weeks post-surgery), euthanize the animals.

-

Harvest the knee joints and fix, decalcify, and embed them in paraffin.

-

Section the joints and stain with Safranin O-Fast Green to visualize cartilage.

-

Score the cartilage degradation using a standardized scoring system (e.g., OARSI score).

-

Perform immunohistochemistry for markers of chondrocyte hypertrophy and catabolism (e.g., MMP-13, type X collagen).

-

Conclusion

Pamapimod is a selective p38 MAPK inhibitor with demonstrated efficacy in preclinical models of inflammatory diseases. The protocols outlined above provide a framework for conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of Pamapimod. The use of Pamapimod-d4 as an internal standard is essential for robust bioanalytical quantification. These models are valuable tools for further elucidating the therapeutic potential of Pamapimod in diseases such as rheumatoid arthritis and osteoarthritis.

References

- 1. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition against p38/MEF2C pathway by Pamapimod protects osteoarthritis chondrocytes hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of the MEF2 Family of Transcription Factors by p38 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of the p38 MAPK Inhibitor Pamapimod in Human Plasma using Pamapimod-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pamapimod in human plasma. Pamapimod is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response signaling cascade.[1][2][3] The method utilizes Pamapimod-d4, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision, correcting for variability during sample preparation and analysis.[4][5][6] A simple and rapid protein precipitation procedure is employed for sample preparation, making the workflow amenable to high-throughput analysis in drug discovery and development settings. The method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the typical requirements for bioanalytical method validation.

Introduction

Pamapimod is a small molecule inhibitor targeting the α and β isoforms of p38 MAPK, a central regulator of pro-inflammatory cytokine production.[1] This pathway's involvement in various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis, makes p38 MAPK a significant therapeutic target.[3] To support pharmacokinetic (PK) and toxicokinetic (TK) studies, a reliable and sensitive bioanalytical method is essential for the accurate quantification of Pamapimod in biological matrices.

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological fluids due to its high selectivity, sensitivity, and robustness.[7][8] The use of a stable isotope-labeled internal standard, such as Pamapimod-d4, is the preferred approach for quantitative bioanalysis.[5] Since the deuterated standard is chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects, effectively compensating for matrix effects and variations in sample processing and instrument response.[4]

This application note provides a detailed protocol for the extraction and quantification of Pamapimod in human plasma using Pamapimod-d4 as an internal standard, followed by LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents

-

Analytes: Pamapimod (purity ≥98%), Pamapimod-d4 (isotopic purity ≥99%, chemical purity ≥98%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

-

Biological Matrix: Human plasma (K2-EDTA)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pamapimod and Pamapimod-d4 in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard (WS) Solutions: Serially dilute the Pamapimod primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Pamapimod-d4 primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 50 µL of human plasma into the appropriately labeled tubes.

-

For CC and QC samples, spike 5 µL of the corresponding Pamapimod working standard solution. For blank samples, spike 5 µL of 50:50 acetonitrile/water.

-

Add 200 µL of the IS working solution (100 ng/mL Pamapimod-d4 in acetonitrile) to all tubes except the blank (add 200 µL of acetonitrile without IS to the blank).

-

Vortex mix all tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography system.

-